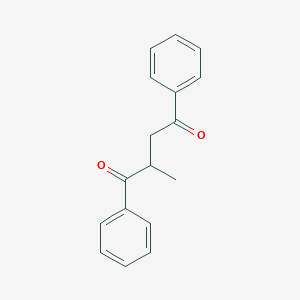

1,4-Butanedione, 2-methyl-1,4-diphenyl-

Description

Contextualization of 1,4-Diketones within Synthetic Organic Chemistry

1,4-Diketones are organic compounds containing two ketone functional groups separated by a two-carbon linker. This structural motif is a cornerstone in the synthesis of a wide variety of organic molecules, most notably five-membered heterocyclic compounds. wikipedia.orgalfa-chemistry.com The premier application of 1,4-diketones is in the Paal-Knorr synthesis, a powerful and widely used method for the preparation of furans, pyrroles, and thiophenes. wikipedia.orgchemicalbook.com

The synthesis of these heterocycles is achieved by the acid-catalyzed cyclization and dehydration of the 1,4-diketone. organic-chemistry.org For instance, treatment with an acid catalyst yields a furan (B31954), while reaction with a primary amine or ammonia (B1221849) produces a pyrrole (B145914). alfa-chemistry.comorganic-chemistry.org The versatility of the Paal-Knorr synthesis is underscored by the numerous natural products and pharmaceutical agents that contain these heterocyclic cores. wikipedia.org

The synthetic challenge in working with 1,4-diketones often lies in their preparation. alfa-chemistry.com A number of synthetic strategies have been developed to access these valuable intermediates, including the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene. nih.gov Other methods include the oxidative coupling of enolates and the hydrolysis of furan derivatives. The development of new and efficient syntheses of 1,4-diketones continues to be an active area of research, as their availability directly impacts their utility in organic synthesis. organic-chemistry.org

Structural Significance of 2-Methyl-1,4-diphenyl-1,4-butanedione within the Class of Diketone Substrates

While extensive research exists for the parent compound, 1,4-diphenyl-1,4-butanedione, specific literature on 1,4-Butanedione (B1669857), 2-methyl-1,4-diphenyl- is less prevalent. However, an analysis of its structure reveals several key features that are of significant interest in organic chemistry.

The presence of a methyl group at the C-2 position introduces a chiral center into the molecule, meaning that 1,4-Butanedione, 2-methyl-1,4-diphenyl- can exist as a pair of enantiomers. This chirality is of particular importance in asymmetric synthesis, where the stereochemistry of a starting material can influence the stereochemical outcome of a reaction. For example, the cyclization of a single enantiomer of this diketone via the Paal-Knorr synthesis would be expected to produce a chiral furan or pyrrole derivative.

The methyl group also introduces electronic and steric effects that can modulate the reactivity of the molecule compared to its unsubstituted counterpart. The electron-donating nature of the methyl group can influence the enolization of the adjacent carbonyl group, which is a key step in the Paal-Knorr cyclization. organic-chemistry.org Sterically, the methyl group can influence the approach of reagents to the C-1 carbonyl and the conformation of the butane (B89635) backbone, which can in turn affect the rate and stereoselectivity of cyclization reactions.

The two phenyl groups at the C-1 and C-4 positions also play a crucial role in the molecule's reactivity. Their electron-withdrawing nature increases the acidity of the alpha-protons, facilitating enolate formation. msu.edu Furthermore, in the context of the Paal-Knorr synthesis, these phenyl groups will be positioned at the 2 and 5 positions of the resulting furan or pyrrole ring, leading to the formation of 2,5-diphenyl-substituted heterocycles. These disubstituted heterocycles are common motifs in materials science and medicinal chemistry.

Overview of Research Landscape and Scholarly Interest in 1,4-Butanedione Architectures

The research landscape surrounding 1,4-diketone architectures is both broad and deep, reflecting their fundamental importance in organic synthesis. A significant portion of this research is dedicated to the development of novel synthetic methods for their preparation. As the traditional methods can sometimes be limited in scope or require harsh conditions, there is a continuous drive for milder and more versatile approaches. alfa-chemistry.com This includes the use of modern catalytic systems, such as photoredox catalysis and N-heterocyclic carbene catalysis, to facilitate the formation of the 1,4-dicarbonyl motif. nih.gov

Another major area of scholarly interest is the application of 1,4-diketones as precursors to complex molecules. Beyond the Paal-Knorr synthesis, 1,4-diketones can undergo a variety of other transformations, including intramolecular aldol (B89426) reactions to form cyclopentenones and reduction to 1,4-diols. The ability to convert a relatively simple acyclic precursor into a range of complex cyclic structures makes 1,4-diketones highly valuable in total synthesis.

While there is a wealth of information on symmetrical and simple unsymmetrical 1,4-diketones, the study of more complex, stereochemically rich derivatives like 1,4-Butanedione, 2-methyl-1,4-diphenyl- appears to be a more specialized area. The interest in such molecules would likely stem from their potential to serve as precursors to chiral heterocyclic compounds with specific biological or material properties. The synthesis and application of such chiral building blocks is a key theme in contemporary organic chemistry, and it is anticipated that future research will continue to explore the rich chemistry of complex 1,4-diketone architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-diphenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13(17(19)15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKWSTSDWYNHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442830 | |

| Record name | 1,4-Butanedione, 2-methyl-1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15982-59-9 | |

| Record name | 1,4-Butanedione, 2-methyl-1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Investigations of Reactions Involving 1,4 Butanedione, 2 Methyl 1,4 Diphenyl and Its Derivatives

Pathways of Cyclization and Heterocyclic Annulation

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocycles. The following sections explore the probable mechanistic pathways for 1,4-Butanedione (B1669857), 2-methyl-1,4-diphenyl- in these transformations.

Reactivity in Paal-Knorr Condensation for Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a fundamental method for converting 1,4-dicarbonyl compounds into pyrroles through condensation with a primary amine or ammonia (B1221849). organic-chemistry.orgresearchgate.net The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. researchgate.netalfa-chemistry.com

The established mechanism, elucidated through studies on similar diketones, proceeds through the formation of a hemiaminal intermediate. organic-chemistry.orgwikipedia.org For 1,4-Butanedione, 2-methyl-1,4-diphenyl-, the reaction with a primary amine (R-NH₂) would initiate with the nucleophilic attack of the amine on one of the two carbonyl carbons. Due to the electronic influence of the adjacent phenyl groups, both carbonyls are electrophilic. The attack forms a hemiaminal, which then undergoes intramolecular cyclization by the attack of the nitrogen on the second carbonyl group. wikipedia.org This ring-closing step is generally considered the rate-determining step of the process. alfa-chemistry.com The resulting cyclic intermediate subsequently eliminates two molecules of water to form the aromatic pyrrole ring.

Computational studies on other 1,4-dicarbonyls have confirmed that the pathway involving hemiaminal cyclization is energetically more favorable than an alternative mechanism proceeding through an enamine intermediate. researchgate.net The presence of the methyl group on the aliphatic backbone of 1,4-Butanedione, 2-methyl-1,4-diphenyl- would be expected to result in the formation of 3-methyl-1-R-2,5-diphenyl-1H-pyrrole.

Table 1: Expected Products and Intermediates in Paal-Knorr Pyrrole Synthesis

| Reactant | Key Intermediate | Final Product |

|---|

Formation of Furan Derivatives from Alpha-Bromo Ketone Intermediates

The synthesis of furans from 1,4-dicarbonyl compounds can also be achieved through pathways involving halogenated intermediates. One such method is the Fiest-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. rsc.org While not starting directly from 1,4-Butanedione, 2-methyl-1,4-diphenyl-, a related pathway could involve its conversion to an α-bromo derivative.

Should 1,4-Butanedione, 2-methyl-1,4-diphenyl- be brominated at one of the α-carbons (C2 or C3), the resulting α-bromo-1,4-diketone could serve as a precursor for furan synthesis. For instance, bromination at the C3 position would yield 3-bromo-2-methyl-1,4-diphenyl-1,4-butanedione. Treatment of this intermediate with a base could induce an intramolecular cyclization. The base would facilitate the formation of an enolate at the C1 carbonyl, which would then act as a nucleophile, attacking the carbon bearing the bromine atom (C3) in an intramolecular SN2 reaction. This cyclization would form a five-membered dihydrofuranone ring, which could subsequently eliminate water under acidic or thermal conditions to yield the corresponding substituted furan.

Cycloaddition Reactions with Nitrogen Binucleophiles and Related Systems

1,4-Diketones can react with nitrogen binucleophiles, such as hydrazine (B178648) (H₂N-NH₂), to form six-membered heterocyclic rings. In the case of 1,4-Butanedione, 2-methyl-1,4-diphenyl-, reaction with hydrazine would be expected to yield a dihydropyridazine (B8628806) derivative.

The mechanism involves the initial condensation of one nitrogen atom of the hydrazine with one of the carbonyl groups to form a hydrazone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the cyclic dihydropyridazine. The asymmetry of the diketone substrate means that the initial condensation can occur at either the C1 or C4 carbonyl, but both pathways lead to the same final product: 4-methyl-3,6-diphenyl-1,4-dihydropyridazine. Further oxidation of this intermediate would yield the aromatic pyridazine.

Table 2: Heterocyclic Products from Cycloaddition with Binucleophiles

| Binucleophile | Intermediate | Final Heterocycle (after aromatization) |

|---|

Radical and Electron-Transfer Mediated Transformations

The carbonyl groups of 1,4-Butanedione, 2-methyl-1,4-diphenyl- can participate in single-electron transfer (SET) processes, leading to the formation of radical anionic species and subsequent fragmentation pathways.

Generation and Reactivity of 1,4-Butanedione Radical Anions

Radical anions of dicarbonyl compounds can be generated by chemical reduction (e.g., using alkali metals) or through electrochemical methods. chemtube3d.com In a process like the Birch reduction, single electron transfer from a metal such as lithium or sodium to the diketone would form a ketyl radical anion. chemtube3d.com For 1,4-Butanedione, 2-methyl-1,4-diphenyl-, the electron would likely add to the π* orbital of one of the carbonyl groups, which is delocalized over the adjacent phenyl ring.

The stability and subsequent reactivity of this radical anion are influenced by the delocalization of the unpaired electron and the negative charge. The phenyl groups play a crucial role in stabilizing the radical anion through resonance. The reactivity of such species often involves dimerization, protonation, or further reduction. Studies on related aromatic ketones show that these radical anions are often highly colored and can be characterized by techniques like electron paramagnetic resonance (EPR) spectroscopy.

Dissociative Electron Transfer Mechanisms and Fragmentation

Dissociative electron transfer occurs when an electron is transferred to a molecule, leading to the cleavage of a bond. In the context of the radical anion of 1,4-Butanedione, 2-methyl-1,4-diphenyl-, if a suitable leaving group were present on the alkyl chain, its formation could trigger fragmentation.

However, in the absence of a leaving group, fragmentation would likely occur under mass spectrometry conditions after ionization. Upon electron ionization, the molecule could undergo α-cleavage, where the bond between a carbonyl carbon and an adjacent carbon is broken. This is a common fragmentation pathway for ketones. For the molecular ion of 1,4-Butanedione, 2-methyl-1,4-diphenyl-, α-cleavage could lead to the loss of a benzoyl radical (C₆H₅CO•) or a methyl-substituted benzoyl ethyl radical, resulting in characteristic fragment ions. Another potential fragmentation is the McLafferty rearrangement if a γ-hydrogen is available for abstraction, though this is less likely given the structure. The analysis of these fragmentation patterns is crucial for the structural elucidation of the compound via mass spectrometry.

Elucidation of Specific Reaction Intermediates and Transition States

Table of Compounds Mentioned

Since no article content could be generated, no chemical compounds are mentioned.

Iv. Computational and Theoretical Studies of 1,4 Butanedione, 2 Methyl 1,4 Diphenyl

Quantum Chemical Characterization of the Compound

Ab Initio and Density Functional Theory (DFT) Calculations

No specific research data is available.

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Charge Distributions)

No specific research data is available.

Theoretical Modeling of Reaction Mechanisms and Transition States

Energy Profiles and Barrier Heights for Key Chemical Transformations

No specific research data is available.

Solvation Effects on Reaction Thermodynamics and Kinetics

No specific research data is available.

Computational Investigation of Radical and Radical-Anion Mechanisms

No specific research data is available.

Conformational Analysis and Intramolecular Interactions within Butanedione Systems

The structural flexibility of 1,4-butanedione (B1669857) systems, including 2-methyl-1,4-diphenyl-1,4-butanedione, allows for a variety of conformations dictated by the rotation around its single bonds. Computational methods, such as Density Functional Theory (DFT), are employed to determine the relative energies of these conformers and identify the most stable geometries. The key factors influencing conformational preference are steric hindrance and stabilizing intramolecular interactions.

For 1,4-Butanedione, 2-methyl-1,4-diphenyl-, the bulky phenyl and methyl groups introduce significant steric constraints that influence the torsion angles of the carbon backbone. Theoretical models predict that the molecule will adopt a conformation that minimizes the repulsion between these groups.

Furthermore, 1,4-diketones can exhibit keto-enol tautomerism. In the enol form, an intramolecular hydrogen bond can form between the hydroxyl proton and the other carbonyl oxygen, creating a stable six-membered pseudo-ring. The strength of this interaction can be modulated by substituents. mdpi.comnih.govnih.gov While β-diketones are well-known for strong intramolecular hydrogen bonding in their enol forms, the enol form of a γ-diketone like 1,4-Butanedione, 2-methyl-1,4-diphenyl- would involve a less favorable larger ring, making this interaction weaker or less likely.

Computational analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) can quantify the strength and nature of these weak interactions. nih.gov These analyses provide a detailed picture of the electron density distribution and the non-covalent forces that govern the molecule's preferred shape.

| Intramolecular Hydrogen Bonding (Enol Form) | Potential for a weak hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. | Would stabilize the specific enol tautomer, though likely a minor contributor compared to the diketo form. |

Ligand Field Theory Applications in Metal-Diketone Complexes

1,4-Diketones can function as bidentate ligands, coordinating to a central metal ion through the lone pairs of their two carbonyl oxygen atoms to form metal-diketone complexes. Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of these coordination compounds. britannica.com LFT is an extension of molecular orbital theory that describes the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.org

When 1,4-Butanedione, 2-methyl-1,4-diphenyl- coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. wikipedia.org The pattern of this splitting is determined by the geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar). LFT considers both electrostatic interactions and the covalent nature of the metal-ligand bond. britannica.com

The key applications of LFT in this context include:

Explaining Electronic Spectra: The energy difference between the split d-orbitals, often denoted as Δ (delta), corresponds to the energy of photons in the visible or ultraviolet region. The absorption of light promotes an electron from a lower-energy d-orbital to a higher-energy one, giving rise to the characteristic colors of many transition metal complexes. britannica.com

Predicting Magnetic Properties: LFT helps predict whether a complex will be high-spin or low-spin. wikipedia.org This depends on the magnitude of the d-orbital splitting (Δ) compared to the energy required for electron pairing. This, in turn, determines the number of unpaired electrons and the magnetic susceptibility of the complex.

Understanding Bonding: LFT describes the formation of sigma (σ) and pi (π) bonds between the metal and the diketone ligand. wikipedia.org The oxygen lone pairs donate into the metal's empty orbitals to form σ bonds, while π-interactions can also occur, further stabilizing the complex and influencing the ligand field splitting energy.

Table 2: Application of Ligand Field Theory to Metal-Diketone Complexes

| LFT Concept | Description in the Context of a Metal-(1,4-Butanedione, 2-methyl-1,4-diphenyl-) Complex |

|---|---|

| Ligand Field | The electrostatic field created by the two coordinating oxygen atoms of the diketone ligand. |

| d-Orbital Splitting | The removal of the five-fold degeneracy of the metal's d-orbitals upon coordination with the ligand. |

| Spectrochemical Series | A series that ranks ligands based on their ability to cause d-orbital splitting. Oxygen-donor ligands like diketones are typically intermediate in this series. |

| Metal-Ligand Bonding | Involves σ-donation from the oxygen lone pairs to the metal and possible π-backbonding from the metal to the ligand's π* orbitals. |

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules like 1,4-Butanedione, 2-methyl-1,4-diphenyl-. DFT is the most common method for these predictions due to its balance of accuracy and computational cost. nih.gov

Infrared (IR) and Raman Spectroscopy: Computational methods can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies can be correlated with experimental IR and Raman spectra to identify characteristic vibrational modes. For 1,4-Butanedione, 2-methyl-1,4-diphenyl-, strong absorptions corresponding to the C=O stretching of the ketone groups and various vibrations from the phenyl rings would be predicted. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. These predictions are highly valuable for assigning peaks in experimental spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. For this compound, transitions involving the π electrons of the phenyl rings and the n electrons of the carbonyl oxygens (n→π* and π→π*) are expected to be the most significant.

Table 3: Hypothetical Predicted Spectroscopic Data for 1,4-Butanedione, 2-methyl-1,4-diphenyl-

| Spectroscopic Method | Predicted Feature | Corresponding Molecular Moiety/Transition |

|---|---|---|

| IR Spectroscopy | ~1680-1700 cm⁻¹ | C=O stretching of the ketone groups |

| ~3000-3100 cm⁻¹ | Aromatic C-H stretching | |

| ~1450-1600 cm⁻¹ | Aromatic C=C ring stretching | |

| ¹³C NMR Spectroscopy | ~195-205 ppm | Carbonyl carbons (C=O) |

| ~125-140 ppm | Aromatic carbons of phenyl rings | |

| ~40-60 ppm | Aliphatic carbons in the butanedione backbone | |

| UV-Vis Spectroscopy | ~245 nm | π → π* transition |

These computational predictions provide a powerful complement to experimental data, offering a deeper understanding of the molecule's structure, bonding, and behavior at the atomic level. nih.gov

V. Advanced Applications and Functional Material Precursors

Utilization in Complex Heterocyclic Molecule Synthesis

The 1,4-dicarbonyl motif is a cornerstone in heterocyclic chemistry, serving as a reliable starting point for the construction of various five-membered aromatic rings.

While direct, complex intramolecular cyclizations of 2-methyl-1,4-diphenyl-1,4-butanedione are not extensively documented, its structure allows for theoretical applications in forming fused ring systems. Acid-catalyzed intramolecular reactions, similar to the Paal-Knorr furan (B31954) synthesis, could lead to the formation of a substituted furan ring. mdpi.comnih.gov If the phenyl groups were appropriately substituted, subsequent cyclization reactions could yield more complex, fused polycyclic structures. This approach is a common strategy in organic synthesis for building polycyclic natural products and other complex molecular architectures. researchgate.net The dicarbonyl functionality provides two reactive sites that can be engaged sequentially or in a one-pot fashion with other reagents to build up intricate heterocyclic frameworks.

The synthesis of substituted pyrroles and pyrazoles from dicarbonyl compounds is a well-established and highly efficient methodology in organic chemistry.

Pyrrole (B145914) Synthesis: The Paal-Knorr pyrrole synthesis is a classic method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com In this reaction, 2-methyl-1,4-diphenyl-1,4-butanedione can react with an amine (R-NH₂) under neutral or weakly acidic conditions to yield a highly substituted pyrrole. organic-chemistry.orgrgmcet.edu.in The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. youtube.com The presence of the methyl group at the 2-position and phenyl groups at the 1- and 4-positions of the starting dione (B5365651) directly translates to a specific substitution pattern in the final pyrrole product.

Table 1: Predicted Pyrrole Products from Paal-Knorr Synthesis An interactive table detailing the expected pyrrole products from the reaction of 2-methyl-1,4-diphenyl-1,4-butanedione with various amines.

| Amine Reactant | R Group | Expected Pyrrole Product Name |

| Ammonia | -H | 3-Methyl-2,5-diphenyl-1H-pyrrole |

| Methylamine | -CH₃ | 1,3-Dimethyl-2,5-diphenyl-1H-pyrrole |

| Aniline | -C₆H₅ | 3-Methyl-1,2,5-triphenyl-1H-pyrrole |

| Benzylamine | -CH₂C₆H₅ | 1-Benzyl-3-methyl-2,5-diphenyl-1H-pyrrole |

Pyrazole (B372694) Synthesis: Pyrazoles are typically synthesized from the condensation of 1,3-dicarbonyl compounds with hydrazines. However, the 1,4-dicarbonyl structure of 2-methyl-1,4-diphenyl-1,4-butanedione can also be utilized to form pyrazole derivatives, often requiring specific reaction conditions or reagents that facilitate the necessary cyclization. organic-chemistry.orgpharmaguideline.com The reaction with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives would lead to the formation of a substituted pyrazole. google.comnih.gov The regioselectivity of the cyclization can be influenced by the substitution on the hydrazine and the reaction conditions employed. hilarispublisher.com

Role in Coordination Chemistry and Metal Ligand Design

Dicarbonyl compounds, particularly β-diketones, are renowned for their ability to act as excellent chelating ligands for a wide array of metal ions. ijrbat.in 2-methyl-1,4-diphenyl-1,4-butanedione, through its enolate tautomer, can form stable metal-diketonate complexes.

Upon deprotonation with a base, 2-methyl-1,4-diphenyl-1,4-butanedione forms an enolate anion that can coordinate to a metal center in a bidentate fashion, creating a stable six-membered chelate ring. researchgate.net These complexes, known as metal β-diketonates, are synthesized by reacting the diketone with a suitable metal salt, often in the presence of a non-aqueous solvent. orientjchem.org A wide variety of transition metals, lanthanides, and main group elements can form such complexes. researchgate.netnih.gov The resulting coordination compounds can be mononuclear, such as [M(diketonate)₂], or can be used as building blocks for more complex structures like coordination polymers by introducing bridging ligands. researchgate.netorientjchem.org

Table 2: Examples of Potential Metal Complexes An interactive table showing potential metal complexes formed with the deprotonated form of 2-methyl-1,4-diphenyl-1,4-butanedione (L).

| Metal Ion | Example Complex Formula | Coordination Geometry (Typical) |

| Copper(II) | CuL₂ | Square Planar |

| Iron(III) | FeL₃ | Octahedral |

| Nickel(II) | NiL₂(H₂O)₂ | Octahedral |

| Zinc(II) | ZnL₂ | Tetrahedral |

| Ruthenium(III) | RuL₃ | Octahedral |

The properties and stability of the resulting metal complexes are heavily influenced by the substituents on the diketone ligand. iosrjournals.org The methyl and phenyl groups in 2-methyl-1,4-diphenyl-1,4-butanedione impart specific steric and electronic effects.

Steric Effects: The bulky phenyl groups and the methyl group can provide steric shielding around the metal center. nih.govrsc.org This can influence the coordination number of the metal, prevent the formation of polymeric structures, and affect the reactivity of the complex. rsc.org

The stability of these complexes can be quantified by their formation constants, which are sensitive to both the nature of the metal ion and the specific structure of the diketone ligand. researchgate.netresearchgate.net

Potential as Scaffolds for Functional Materials and Polymers

The inherent reactivity and structural features of 2-methyl-1,4-diphenyl-1,4-butanedione make it a candidate for creating functional materials and polymers.

The diketone can serve as a monomer in polymerization reactions. For example, it could potentially undergo condensation reactions with other bifunctional monomers, such as diamines or diols, to form polyesters or other polymers, although this application is less common than its use in heterocycle synthesis. A more explored route for similar compounds involves creating polymerizable metal complexes. acs.org By introducing a polymerizable group (like a vinyl group) onto one of the phenyl rings of the diketone, the corresponding metal complex can then be incorporated into a polymer chain via radical polymerization. This approach allows for the creation of hybrid materials that combine the properties of the organic polymer with the catalytic, magnetic, or optical properties of the metal center. researchgate.netorientjchem.org

Furthermore, the rigid and well-defined structure of the molecule can be used as a central scaffold to build larger, more complex molecules for applications in materials science, such as liquid crystals or organic light-emitting diodes (OLEDs), where molecular shape and electronic properties are critical. The 1,4-dioxane (B91453) scaffold, for instance, has been shown to be a versatile base for developing compounds for various applications. researchgate.net Similarly, the core structure of 2-methyl-1,4-diphenyl-1,4-butanedione could be functionalized to develop novel materials.

Application as Probes for Mechanistic Organic Chemistry Research

The structural design of 2-methyl-1,4-diphenyl-1,4-butanedione, featuring two carbonyl groups and a strategically placed methyl group, makes it an ideal candidate for probing reaction mechanisms through photochemical methods. Upon absorption of ultraviolet light, the ketone functional groups are excited to a higher energy state. This excited state can then undergo a variety of processes, with the most significant for mechanistic studies being the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group, a process known as α-cleavage or the Norrish type I reaction.

This cleavage results in the formation of a pair of radical intermediates. In the case of 2-methyl-1,4-diphenyl-1,4-butanedione, two primary cleavage patterns are possible, leading to different sets of radical pairs. The relative stability of these generated radicals significantly influences the subsequent reaction pathways and the final product distribution.

Table 1: Potential Radical Intermediates from Norrish Type I Cleavage

| Cleavage Site | Resulting Radical Pair |

|---|---|

| C1-C2 Bond | Benzoyl radical and 1-methyl-2-oxo-2-phenylethyl radical |

The benzoyl radical is a relatively stable acyl radical, while the other alkyl radicals also exhibit a degree of stability due to the presence of the phenyl group. Once formed, these radicals can undergo several competing reactions, including:

Decarbonylation: The acyl radicals can lose a molecule of carbon monoxide to form a more stable alkyl or aryl radical.

Recombination: The radical pairs can recombine to reform the starting material or form new C-C bonds, leading to different isomers or larger molecules.

Disproportionation: One radical can abstract a hydrogen atom from another, resulting in the formation of an alkane and an alkene.

Trapping: In the presence of a radical scavenger or a reactive substrate, the generated radicals can be trapped, providing further evidence for their formation and allowing for the study of their reactivity.

By meticulously analyzing the products formed during the photolysis of 2-methyl-1,4-diphenyl-1,4-butanedione, researchers can deduce the relative rates of these competing pathways. This information is invaluable for understanding fundamental aspects of radical chemistry.

A hypothetical study on the photolysis of 2-methyl-1,4-diphenyl-1,4-butanedione in an inert solvent like benzene (B151609) could yield a variety of products, the distribution of which would provide a detailed picture of the radical intermediates' behavior.

Table 2: Hypothetical Product Distribution from the Photolysis of 2-Methyl-1,4-diphenyl-1,4-butanedione in Benzene

| Product | Plausible Origin | Hypothetical Yield (%) |

|---|---|---|

| 1,2-Diphenylethane | Recombination of two benzyl (B1604629) radicals (after decarbonylation) | 35 |

| 1,3-Diphenyl-2-methyl-1-propanone | Recombination of a benzyl radical and a 1-methyl-2-oxo-2-phenylethyl radical | 25 |

| Benzil (1,2-Diphenyl-1,2-ethanedione) | Recombination of two benzoyl radicals | 15 |

| Toluene | Hydrogen abstraction by a benzyl radical from the solvent or other species | 10 |

| Benzaldehyde | Hydrogen abstraction by a benzoyl radical | 5 |

The data in this table is illustrative and would be determined experimentally through techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Furthermore, the compound can be employed in "radical clock" experiments. In such studies, the photochemically generated radicals are designed to undergo a predictable unimolecular rearrangement at a known rate. By comparing the amount of rearranged product to the amount of product formed from trapping the initial radical, the rate of the trapping reaction can be determined. This technique is a powerful tool for measuring the absolute rate constants of fast radical reactions.

Vi. Conclusion and Future Research Directions

Summary of Current Understanding of 1,4-Butanedione (B1669857), 2-methyl-1,4-diphenyl-

The current body of scientific literature offers limited specific data on 1,4-Butanedione, 2-methyl-1,4-diphenyl-. Its fundamental properties have been identified, providing a basic chemical profile. appchemical.com This compound belongs to the broader class of 1,4-diketones, which are recognized as significant intermediates in organic synthesis. nih.govacs.org The primary utility of 1,4-diketones lies in their role as precursors for synthesizing various five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. nih.gov

Structurally, 1,4-Butanedione, 2-methyl-1,4-diphenyl- possesses two carbonyl groups separated by a two-carbon spacer, a characteristic feature of γ-diketones. This arrangement dictates its chemical reactivity, particularly the susceptibility of the carbonyl carbons to nucleophilic attack and the acidity of the α-hydrogens. The presence of two phenyl groups and a methyl substituent introduces specific steric and electronic effects that would differentiate its reactivity from simpler 1,4-diketones. However, detailed experimental studies on these specific effects are not extensively documented.

The table below summarizes the known properties of the compound.

Table 1: Physicochemical Properties of 1,4-Butanedione, 2-methyl-1,4-diphenyl-

| Property | Value |

|---|---|

| CAS Number | 15982-59-9 |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| SMILES | CC(C(=O)c1ccccc1)CC(=O)c1ccccc1 |

Data sourced from Appchem. appchemical.com

Identification of Knowledge Gaps and Emerging Research Avenues

Emerging research avenues for 1,4-diketones that could be extended to 1,4-Butanedione, 2-methyl-1,4-diphenyl- include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to synthesize chiral 1,4-diketones and their subsequent conversion into enantiopure heterocyclic compounds or 1,4-diols is a key area of interest. researchgate.net The methyl-substituted carbon in 1,4-Butanedione, 2-methyl-1,4-diphenyl- is a chiral center, making this a pertinent field of exploration.

Polymer Chemistry: 1,4-dicarbonyl compounds can serve as monomers or building blocks for novel polyesters or other polymers. nih.gov Investigating the potential of 1,4-Butanedione, 2-methyl-1,4-diphenyl- in polymer synthesis could yield materials with unique thermal and mechanical properties.

Medicinal Chemistry: The furan (B31954) and pyrrole (B145914) moieties, readily synthesized from 1,4-diketones, are prevalent in many pharmaceutically active molecules. acs.org Synthesizing novel derivatives from 1,4-Butanedione, 2-methyl-1,4-diphenyl- could be a promising route to new therapeutic agents.

Prospective Methodological Advancements in Synthesis and Analytical Characterization

Recent decades have seen significant advancements in the synthesis of 1,4-diketones, moving beyond classical methods to more efficient and sustainable approaches. researchgate.net These modern techniques offer potential routes for the targeted synthesis of 1,4-Butanedione, 2-methyl-1,4-diphenyl-.

Table 2: Modern Synthetic Approaches for 1,4-Diketones

| Method | Description | Advantages |

|---|---|---|

| Stetter Reaction | An N-heterocyclic carbene (NHC) or cyanide-catalyzed 1,4-addition of an aldehyde to an α,β-unsaturated ketone. nih.govacs.org | High atom economy, good functional group tolerance, and the ability to form complex structures from simple precursors. nih.gov |

| Photoredox Catalysis | Utilizes visible light to induce radical coupling reactions, for instance, between silyl (B83357) enol ethers and α-bromocarbonyl compounds. organic-chemistry.org | Mild reaction conditions, use of inexpensive organic dyes as catalysts, and high efficiency. organic-chemistry.org |

| Three-Component Reactions | Concurrent reaction of multiple starting materials, such as an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile, often in green solvents like water. rsc.org | High efficiency, straightforward procedure, and construction of complex molecules in a single step. rsc.org |

| Oxidative Coupling | Involves the coupling of ketone enolates, which can be promoted by various catalysts. researchgate.net | Provides access to symmetrical and unsymmetrical 1,4-diketones. |

For analytical characterization, advanced techniques are crucial for unambiguous structure elucidation and purity assessment. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Modern nuclear magnetic resonance (NMR) techniques, including 2D-NMR (COSY, HSQC, HMBC), would be essential for assigning the proton and carbon signals, especially for confirming the connectivity around the methyl-substituted stereocenter.

Future Theoretical and Computational Research Imperatives for 1,4-Diketones and their Derivatives

Theoretical and computational chemistry offers powerful tools to bridge the existing knowledge gaps for 1,4-diketones like 1,4-Butanedione, 2-methyl-1,4-diphenyl-. Future research imperatives in this domain include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of various synthetic routes. This can help in understanding the transition states, reaction energetics, and the role of catalysts, thereby aiding in the optimization of reaction conditions. researchgate.net

Stereoselectivity Prediction: For asymmetric syntheses, computational modeling can predict the stereochemical outcome of reactions. By modeling the interaction between the substrate, catalyst, and reagents, researchers can design more effective chiral catalysts for the enantioselective synthesis of compounds like 1,4-Butanedione, 2-methyl-1,4-diphenyl-. researchgate.net

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies). Comparing calculated spectra with experimental data can provide greater confidence in structural assignments.

Conformational Analysis: Understanding the conformational preferences of the flexible butane (B89635) backbone in 1,4-diketones is critical as it influences their reactivity and physical properties. Computational studies can map the potential energy surface to identify stable conformers.

By integrating these computational approaches with experimental work, a more complete and predictive understanding of 1,4-Butanedione, 2-methyl-1,4-diphenyl- and the broader class of 1,4-diketones can be achieved, accelerating the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-1,4-diphenyl-1,4-butanedione, and how can impurities like 2-methyl-1,4-butanediol be minimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using substituted benzene derivatives and diketone precursors. Catalytic systems like Lewis acids (e.g., AlCl₃) in anhydrous conditions are effective. To minimize impurities such as 2-methyl-1,4-butanediol, fractional distillation or column chromatography (using silica gel with hexane/ethyl acetate gradients) is recommended. Kinetic control of reaction parameters (e.g., temperature ≤ 80°C) also reduces byproduct formation .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and electronic properties of 2-methyl-1,4-diphenyl-1,4-butanedione?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic coupling patterns. For example, carbonyl carbons appear at δ 190–210 ppm in ¹³C NMR.

- FT-IR : Strong C=O stretches near 1700 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ validate the diketone backbone.

- MS : High-resolution ESI-MS distinguishes isotopic patterns and molecular ion peaks (e.g., [M+H]⁺ at m/z 280.12) .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

- Methodology : Stability studies in aprotic solvents (e.g., DMSO, THF) at 4°C show minimal degradation over 30 days, as monitored by HPLC (C18 column, acetonitrile/water mobile phase). Polar protic solvents (e.g., methanol) accelerate diketone hydration, forming geminal diols. Use amber vials under nitrogen to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to 2-methyl-1,4-diphenyl-1,4-butanedione?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal that electron-withdrawing phenyl groups stabilize the transition state at the β-carbon. Experimental validation via Grignard additions (e.g., MeMgBr) shows >90% selectivity for β-adducts, analyzed by NOESY NMR to confirm spatial arrangements .

Q. How can contradictory crystallographic and computational data regarding the compound’s planar conformation be resolved?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves torsional angles between phenyl and diketone moieties. Compare with molecular dynamics simulations (AMBER force field) under identical conditions. Discrepancies often arise from lattice packing forces vs. gas-phase models, necessitating multi-method validation .

Q. What strategies mitigate interference from byproducts in quantifying 2-methyl-1,4-diphenyl-1,4-butanedione in complex matrices?

- Methodology : Use LC-MS/MS with a triple quadrupole system (MRM mode) targeting m/z 280→105 and 280→77 transitions. Solid-phase extraction (C18 cartridges) pre-concentrates the analyte while excluding polar impurities like 2-methyl-1,4-butanediol. Spiked recovery experiments validate accuracy (≥95%) .

Q. Can this compound act as a ligand in transition-metal catalysis, and what coordination modes are observed?

- Methodology : Titration with Pd(OAc)₂ in DCM, monitored by UV-Vis (λ = 320 nm, π→π* transitions), shows bidentate O,O-coordination. XANES spectroscopy confirms Pd(II) center geometry. Catalytic testing in Suzuki-Miyaura couplings achieves 80–85% yields with 1 mol% loading .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.